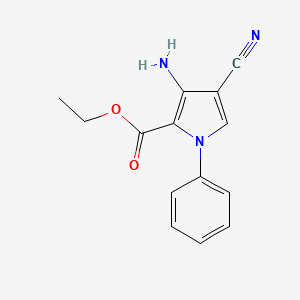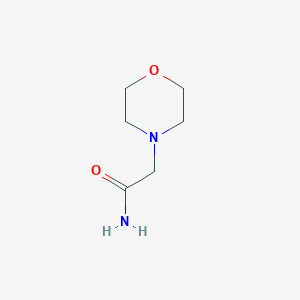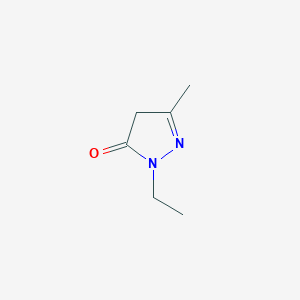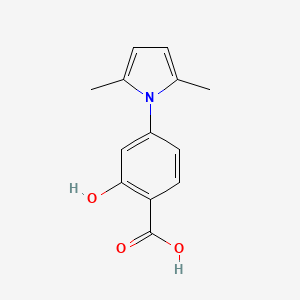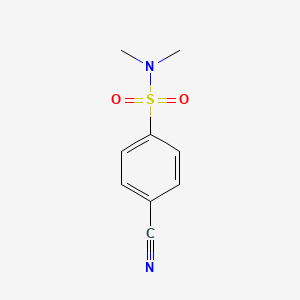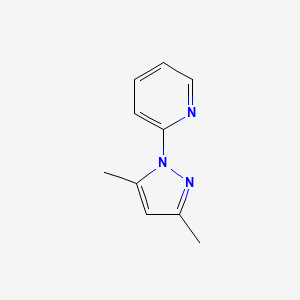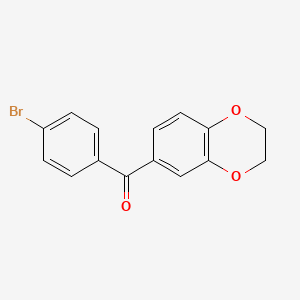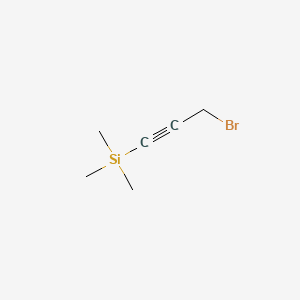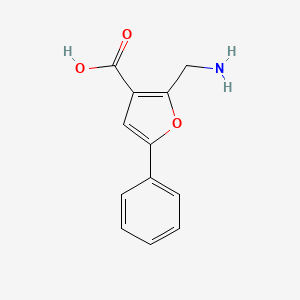
2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid
Vue d'ensemble
Description
The compound “2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid” is a furan derivative with an aminomethyl group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position. Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of the phenyl and carboxylic acid groups may confer certain properties to the compound, such as increased acidity or reactivity compared to furan itself .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the furan ring, with the phenyl, aminomethyl, and carboxylic acid groups attached at the 5, 2, and 3 positions, respectively. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The aminomethyl group could participate in reactions typical of amines, such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylic acid and aminomethyl groups could increase the compound’s solubility in water .Applications De Recherche Scientifique
Biomass Conversion and Biorefinery
Field
Green Chemistry and Sustainable Energy
Methods
The synthesis involves aerial oxidation of furfurals using a Pt/SiO2 catalyst followed by reductive amination .
Results
The process yields
Antimicrobial and Antibiofilm Agents
Field
Medical Chemistry and Pharmacology
Methods
The application involves the incorporation of the compound into polymeric structures that target bacterial membranes .
Results
These polymers exhibit rapid bactericidal effects with a low propensity for resistance development, though specific data on efficacy and selectivity are required for further validation .
Sensing Applications
Field
Analytical Chemistry
Methods
The methods involve interactions with cis-diols and the use of multivalent sensor molecules to improve selectivity .
Results
The sensors developed show potential for selective analyte detection, but further research is needed to optimize performance and practicality.
Biocatalysis
Field
Biochemistry and Biotechnology
Methods
The process uses transaminases (TAms) as a mild and sustainable method for the amination of furfural and its derivatives, avoiding by-product formation and preserving the furan ring .
Results
The biocatalysis approach has been demonstrated on a preparative scale, showing the potential for efficient production of furfurylamines, which are valuable for biopolymer synthesis and pharmaceutical applications .
Pharmaceutical Synthesis
Field
Pharmaceutical Chemistry
Methods
The synthesis involves selective reductive amination of furfurals, with a focus on maintaining the integrity of the furan ring under reductive conditions .
Results
The synthesized compounds have shown potential in various therapeutic applications, although detailed efficacy data and clinical trial results are necessary for further assessment .
Epoxy Resin Curing Agents
Field
Polymer Chemistry and Material Science
Methods
The conversion involves a two-step process with aerial oxidation using a Pt/SiO2 catalyst followed by reductive amination .
Results
The resulting aminated compounds offer potential as curing agents, enhancing the properties of epoxy resins, though more research is needed to confirm their practical applications .
Orientations Futures
Propriétés
IUPAC Name |
2-(aminomethyl)-5-phenylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c13-7-11-9(12(14)15)6-10(16-11)8-4-2-1-3-5-8/h1-6H,7,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCPCRGXYRNSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241782 | |
| Record name | 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Aminomethyl)-5-phenylfuran-3-carboxylic acid | |
CAS RN |
695191-66-3 | |
| Record name | 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695191-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)-5-phenyl-3-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



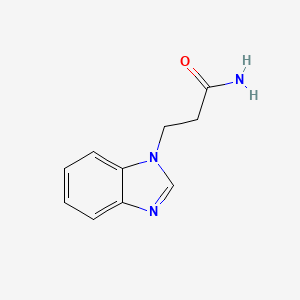
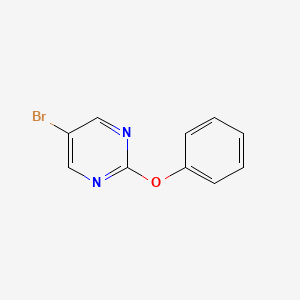
![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)
